Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate is a complex organic compound that features a triazole ring, a hydrazinylidene group, and a cyclohexadiene carboxylate ester
Preparation Methods
The synthesis of Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a triazole derivative with a hydrazine compound, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid under reflux conditions .
Chemical Reactions Analysis
Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, introducing different substituents depending on the reagents used.
Scientific Research Applications
Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The hydrazinylidene group can form covalent bonds with nucleophilic sites in biological molecules, further enhancing its biological activity .
Comparison with Similar Compounds
Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate can be compared with similar compounds such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also features an ester group and exhibits a wide spectrum of biological activities.
Carfentrazone: A compound with a similar triazole ring structure, used as a herbicide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates a triazole ring and a hydrazine moiety, which are known for their diverse biological activities. The molecular formula can be represented as follows:
- Molecular Formula : C12H14N4O3
- Molecular Weight : 258.27 g/mol
The presence of the 1,2,4-triazole ring is particularly noteworthy as it has been associated with various pharmacological effects.
Antifungal and Antiviral Properties
Compounds containing the 1,2,4-triazole moiety have demonstrated significant antifungal and antiviral activities. For instance, triazole derivatives such as fluconazole are widely used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes . Similarly, triazole compounds have shown potential in combating viral infections by interfering with viral replication mechanisms.
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer properties. For example, studies have reported that certain triazole-containing compounds have shown effectiveness against various cancer cell lines. A notable finding includes the activity of bis-1,2,4-triazole-3-thiones against colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM . This suggests that this compound may possess similar anticancer properties.
The mechanism through which triazole compounds exert their biological effects often involves interaction with key enzymes and receptors within target organisms. For instance:
- Aromatase Inhibition : Triazole derivatives have been noted for their ability to inhibit aromatase activity, which is crucial in the synthesis of estrogens. This mechanism is particularly relevant in the context of breast cancer treatment .
- Enzyme Inhibition : Some studies have indicated that triazole compounds can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which has implications for neurodegenerative diseases .
Study on Antimicrobial Activity
A study conducted by Unver et al. explored the antimicrobial efficacy of various triazole derivatives. The findings indicated that specific derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in treating bacterial infections .
Clinical Implications
The clinical implications of this compound extend to its potential use in combination therapies for cancer treatment. The synergistic effects observed when combining triazoles with other chemotherapeutic agents could enhance therapeutic outcomes while minimizing side effects.
Properties
CAS No. |
918878-59-8 |
---|---|
Molecular Formula |
C11H11N5O3 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3-(1H-1,2,4-triazol-5-yldiazenyl)benzoate |
InChI |
InChI=1S/C11H11N5O3/c1-2-19-10(18)7-3-4-9(17)8(5-7)14-16-11-12-6-13-15-11/h3-6,17H,2H2,1H3,(H,12,13,15) |
InChI Key |
LKRKTGVVXGJGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)N=NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.